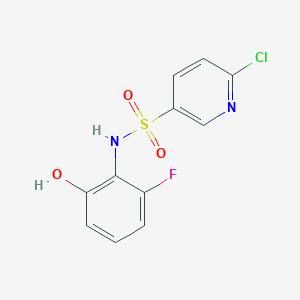![molecular formula C15H16N2O B3015672 2-{[(4-Phenylphenyl)methyl]amino}acetamide CAS No. 926266-27-5](/img/structure/B3015672.png)
2-{[(4-Phenylphenyl)methyl]amino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-Phenylphenyl)methyl]amino}acetamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.3 g/mol . This compound is known for its unique structure, which includes a biphenyl group attached to an acetamide moiety through a methylamino linkage . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
The synthesis of 2-{[(4-Phenylphenyl)methyl]amino}acetamide typically involves the reaction of 4-phenylbenzylamine with chloroacetamide under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . After the reaction is complete, the product is purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-{[(4-Phenylphenyl)methyl]amino}acetamide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-{[(4-Phenylphenyl)methyl]amino}acetamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-{[(4-Phenylphenyl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways . The biphenyl group in the compound allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function . Additionally, the amide group can form hydrogen bonds with biological molecules, further influencing its activity . The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-{[(4-Phenylphenyl)methyl]amino}acetamide can be compared with other similar compounds such as:
N-Phenylacetamide: This compound lacks the biphenyl group, making it less hydrophobic and potentially less active in biological systems.
Benzylamine derivatives: These compounds have similar structures but may differ in their biological activities and chemical reactivity due to variations in the substituents on the benzyl group.
Acetamide derivatives: These compounds share the acetamide moiety but differ in the attached groups, leading to variations in their properties and applications.
This compound stands out due to its unique biphenyl structure, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
2-[(4-phenylphenyl)methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)11-17-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAMEVUFMLLKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926266-27-5 |
Source


|
| Record name | 2-{[(4-phenylphenyl)methyl]amino}acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Oxane-2-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B3015600.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B3015603.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015606.png)

![N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide](/img/structure/B3015608.png)


![4-hydroxy-N-{2-[1-benzylbenzimidazol-2-yl]ethyl}butanamide](/img/structure/B3015611.png)
